6-氟-1,2,3,4-四氢异喹啉-3-羧酸

描述

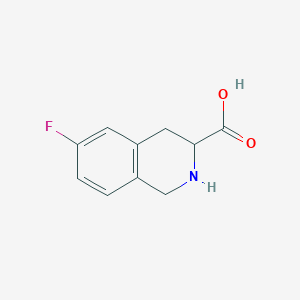

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS number 1161833-81-3 . It is a derivative of tetrahydroisoquinoline, a structural element present in several peptide-based drugs and biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, the alcohol on an intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C10H10FNO2/c11-8-2-1-6-5-12-9 (10 (13)14)4-7 (6)3-8/h1-3,9,12H,4-5H2, (H,13,14)/t9-/m0/s1 . This indicates that the compound has a fluorine atom attached to the 6th carbon of the tetrahydroisoquinoline ring . Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.19 . It is a powder at room temperature . The IUPAC name of the compound is (3S)-6-fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid .科学研究应用

生化研究中的荧光团形成

6-氟-1,2,3,4-四氢异喹啉-3-羧酸参与了与乙醛酸的荧光团形成。这个涉及四氢异喹啉-3-羧酸的过程在儿茶酚胺的研究中很重要,因为它产生了对生化分析和成像有用的高荧光化合物。在四氢异喹啉结构中引入羧基增强了与乙醛酸的反应,促进了分子内酸催化(Svensson, Björklund, & Lindvall, 1975)。

抗菌剂的合成

6-氟-1,2,3,4-四氢异喹啉-3-羧酸衍生物已被合成,作为潜在的抗菌剂使用。例如,由类似化合物合成的氟喹诺酮等化合物对各种细菌菌株(包括耐药菌株)表现出显着的活性。这表明 6-氟-1,2,3,4-四氢异喹啉-3-羧酸衍生物在开发新型抗菌药物中的潜力(Senthilkumar et al., 2009)。

抗癌剂的开发

研究探索了四环氟喹诺酮的合成,包括 6-氟-1,2,3,4-四氢异喹啉-3-羧酸的衍生物,作为其潜在的抗癌剂用途。这些化合物在抑制癌细胞生长方面显示出有希望的结果,同时对正常细胞的毒性较小,表明它们在癌症治疗中的潜力(Al-Trawneh et al., 2010)。

安全和危害

属性

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLSCFGRFIBSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586089.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2586090.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2586091.png)

![3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2586093.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586097.png)

![5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2586099.png)

![(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2586102.png)

![1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2586104.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2586106.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586108.png)

![7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2586109.png)

![2-(5'-{1,4-dioxaspiro[4.5]decan-2-yl}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-6'-yloxy)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2586110.png)